molecular formula C26H33FO7 B122673 Triamcinolone acetonide 21-acetate CAS No. 3870-07-3

Triamcinolone acetonide 21-acetate

Cat. No. B122673
CAS RN: 3870-07-3
M. Wt: 476.5 g/mol
InChI Key: VOBDXTSTTMAKHK-VHDCPBDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone Acetonide Description

Triamcinolone acetonide is a synthetic glucocorticoid used in various formulations for local administration as an anti-inflammatory agent. It has been effectively used in ocular therapeutics for over 50 years, particularly for periocular and intraocular treatment of retinal vasculature disease and uveitis . It is also used in the treatment of allergic rhinitis, where it has been shown to reduce symptoms effectively without significant systemic absorption or suppression of hypothalamic-pituitary-adrenal (HPA) axis function at therapeutic dosages . Additionally, triamcinolone acetonide has been formulated for intra-articular therapy in experimental arthritis and has been found to have potent local anti-inflammatory effects without detectable systemic side effects .

Synthesis Analysis

Triamcinolone acetonide 21-acetate has been synthesized through various methods. For instance, triamcinolone acetonide 21-oic acid methyl ester was synthesized by oxidation to the 21-dehydro compound, further oxidation to the acid, esterification, and purification by TLC and HPLC . Another synthesis approach involved labeling the acetonide with carbon-11 for use in PET studies, where labeled acetone was used as a synthetic intermediate .

Molecular Structure Analysis

The molecular structure of triamcinolone acetonide includes a 9 alpha-fluoro-11 beta, 16 alpha, 17 alpha, 21-tetrahydroxypregna-1,4-diene-3,20-dione 16,17-acetonide moiety . This structure is responsible for its high affinity for glucocorticoid receptors and its potent anti-inflammatory activity .

Chemical Reactions Analysis

Triamcinolone acetonide interacts with glucocorticoid receptors, converting the unactivated 10 S receptor to the activated 4-5 S form, which is then degraded at an increased rate by the cell . It also stimulates endogenous adenosine signaling, which contributes to its edema-resolving effects in the retina .

Physical and Chemical Properties Analysis

The physical and chemical properties of triamcinolone acetonide contribute to its therapeutic efficacy and safety profile. It is not significantly absorbed into the systemic circulation when administered nasally , and its liposomal formulation allows for prolonged retention in the articular cavity . The compound's affinity for glucocorticoid receptors and rapid hydrolysis in serum to inactive forms minimizes systemic side effects . Additionally, triamcinolone acetonide-loaded solid lipid nanoparticles have been developed for improved topical ocular delivery, demonstrating sustained drug delivery into anterior and posterior segment ocular tissues .

Relevant Case Studies

Case studies have demonstrated the effectiveness of triamcinolone acetonide in various therapeutic contexts. For example, its use in ocular therapeutics has been well-documented, with a comprehensive review discussing its pharmacokinetics and uses in numerous diseases . In the treatment of allergic rhinitis, clinical trials have shown that triamcinolone acetonide is more effective than placebo and comparable to other corticosteroids and oral antihistamines . Intra-articular therapy with a liposomal formulation of triamcinolone acetonide has shown increased efficiency in suppressing experimentally-induced arthritis compared to free triamcinolone acetonide . Furthermore, the development of triamcinolone acetonide 21-oic acid methyl ester has shown promise as a potent local anti-inflammatory steroid without systemic effects .

Scientific Research Applications

Intra-Articular Therapy for Arthritis

  • Triamcinolone acetonide-21-palmitate, a derivative, is effective in treating experimentally-induced arthritis. Incorporated into liposomes, it demonstrated superior efficacy and longer retention in the articular cavity compared to the free solution, correlating with its anti-inflammatory effect (Lopez-Garcia et al., 1993).

Ophthalmic Applications

  • Used for macular edema treatment, triamcinolone acetonide inhibits osmotic swelling of retinal glial cells, mediated by stimulation of endogenous adenosine signaling (Uckermann et al., 2005).
  • It is effective in ocular therapeutics for over 50 years, particularly for retinal vasculature disease and uveitis, with its pharmacokinetics extensively reviewed (Jermak et al., 2007).

Pharmacokinetics and Metabolism

  • A study on the metabolism of triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats highlighted rapid absorption and elimination, with major excretion via bile (Kripalani et al., 1975).

Transdermal and Intravitreal Delivery Systems

  • Research has explored the enhanced permeability of triamcinolone acetonide through phonophoresis, showing promising results for transdermal delivery (Yang et al., 2006).
  • Intravitreal injections of triamcinolone acetonide have been examined for their efficacy in treating conditions like diabetic macular edema (Chieh et al., 2003).

Mechanism of Action

Target of Action

Triamcinolone acetonide 21-acetate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .

Mode of Action

This compound binds to and activates the glucocorticoid receptor . This binding leads to changes in gene transcription, resulting in the production of proteins that have anti-inflammatory and immunosuppressive effects . It also inhibits the transcription of pro-inflammatory mediators .

Biochemical Pathways

The activated glucocorticoid receptor-ligand complex translocates into the nucleus and binds to glucocorticoid response elements (GRE) in the DNA, leading to changes in gene expression . This affects various biochemical pathways, resulting in reduced production of pro-inflammatory cytokines and chemokines, and adhesion molecules . The net effect is a reduction in inflammation and immune response .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties contribute to its long-lasting effects . After intravenous administration, triamcinolone acetonide is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours .

Result of Action

The anti-inflammatory and immunosuppressive effects of this compound result in the alleviation of symptoms in various inflammatory conditions . It is used to treat conditions such as allergic rhinitis, atopic dermatitis, psoriasis, and osteoarthritic knee pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace metals in the non-aqueous ointment can catalyze the oxidation of triamcinolone acetonide . Additionally, the efficacy of triamcinolone acetonide may be affected by the specific environment of the intramuscular site .

Safety and Hazards

Triamcinolone acetonide is harmful if swallowed and may damage fertility or the unborn child . It can cause skin irritation and serious eye irritation . Special instructions should be obtained before use and personal protective equipment should be worn .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBDXTSTTMAKHK-VHDCPBDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959526
Record name Triamcinolone acetonide 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3870-07-3
Record name (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3870-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone acetonide 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003870073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone acetonide 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE ACETONIDE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576QLL2I1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone acetonide 21-acetate
Reactant of Route 2
Reactant of Route 2
Triamcinolone acetonide 21-acetate
Reactant of Route 3
Reactant of Route 3
Triamcinolone acetonide 21-acetate
Reactant of Route 4
Reactant of Route 4
Triamcinolone acetonide 21-acetate
Reactant of Route 5
Triamcinolone acetonide 21-acetate
Reactant of Route 6
Reactant of Route 6
Triamcinolone acetonide 21-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.